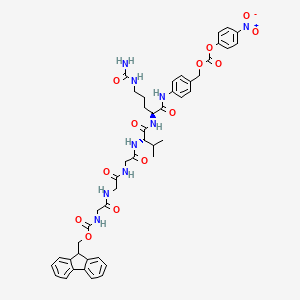

Fmoc-Gly3-Val-Cit-PAB-PNP

Beschreibung

Eigenschaften

Molekularformel |

C46H51N9O13 |

|---|---|

Molekulargewicht |

937.9 g/mol |

IUPAC-Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C46H51N9O13/c1-27(2)41(54-40(58)24-50-38(56)22-49-39(57)23-51-45(62)66-26-36-34-10-5-3-8-32(34)33-9-4-6-11-35(33)36)43(60)53-37(12-7-21-48-44(47)61)42(59)52-29-15-13-28(14-16-29)25-67-46(63)68-31-19-17-30(18-20-31)55(64)65/h3-6,8-11,13-20,27,36-37,41H,7,12,21-26H2,1-2H3,(H,49,57)(H,50,56)(H,51,62)(H,52,59)(H,53,60)(H,54,58)(H3,47,48,61)/t37-,41-/m0/s1 |

InChI-Schlüssel |

XGGHPPATANJJBS-IOPIWRGFSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly3-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Gly3-Val-Cit-PAB-PNP, a critical component in the development of advanced antibody-drug conjugates (ADCs). This cleavable linker system is instrumental in the targeted delivery and controlled release of potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

Chemical Structure and Components

This compound is a complex molecule meticulously designed for its role in ADCs. Its structure can be deconstructed into several key functional units, each with a specific purpose.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the N-terminus of the peptide chain. Its primary function is to facilitate the stepwise synthesis of the peptide linker, typically through Solid-Phase Peptide Synthesis (SPPS). It is removed under mild basic conditions to allow for the addition of the next amino acid in the sequence.

-

Glycyl-glycyl-glycine (Gly3) Spacer: This tripeptide unit acts as a hydrophilic spacer. The inclusion of this spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.

-

Valine-Citrulline (Val-Cit) Dipeptide: This is the enzyme-cleavable motif.[][2] This specific dipeptide sequence is recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][2] This targeted cleavage is a cornerstone of the linker's function, ensuring that the cytotoxic payload is released predominantly within the target cancer cells.

-

p-Aminobenzyl Alcohol (PAB) Spacer: This unit serves as a self-immolative spacer.[] Following the enzymatic cleavage of the Val-Cit peptide bond, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated drug. This self-immolation is a rapid and efficient mechanism for drug liberation.

-

p-Nitrophenyl (PNP) Carbonate: The PNP group is an activated carbonate that serves as a good leaving group.[3] This functionality is crucial for the efficient conjugation of the linker to an amine-containing cytotoxic drug. The reaction between the PNP carbonate and the drug's amine group forms a stable carbamate (B1207046) linkage.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, synthesis, and application in ADC development. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C46H51N9O13 | [4] |

| Molecular Weight | 937.95 g/mol | [4][5] |

| Appearance | White to off-white powder | |

| Purity | ≥95% | [3] |

| Solubility | Soluble in DMSO, DMF, and DCM | [3] |

| Storage Conditions | Store at -20°C to -80°C, protected from light and moisture | [2][6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) followed by the introduction of the PAB and PNP moieties.

General Synthesis Workflow

A generalized workflow for the synthesis of this compound is outlined below. This process involves the sequential coupling of amino acids to a solid support, followed by cleavage from the resin and subsequent solution-phase modifications.

References

The Pivotal Role of the p-Aminobenzyl Spacer in Antibody-Drug Conjugate Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), acting as a self-immolative unit that ensures the stable circulation of the ADC and the efficient, controlled release of the cytotoxic payload within target cancer cells. This technical guide provides an in-depth exploration of the PAB spacer's function, the mechanism of drug release, and the experimental protocols used to evaluate its performance.

Core Function and Mechanism of the PAB Spacer

The primary function of the PAB spacer, often in the form of p-aminobenzyloxycarbonyl (PABC), is to create a stable linkage between the antibody and the potent cytotoxic drug, rendering the drug inactive while in circulation.[1] This stability is crucial for minimizing off-target toxicity to healthy tissues.[1] The ingenious design of the PAB spacer allows for a triggered, rapid, and irreversible decomposition, or "self-immolation," only after the ADC has been internalized by the target cancer cell and a specific enzymatic cleavage event has occurred.[1][2]

This controlled release mechanism is paramount for widening the therapeutic window of an ADC, allowing for higher doses to be administered with a more favorable safety profile.[1] The self-immolation is typically initiated by the enzymatic cleavage of an adjacent peptide linker, such as the commonly used valine-citrulline (Val-Cit) dipeptide, by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[3][4]

Upon cleavage of the peptide bond, a free aniline (B41778) is exposed on the PAB moiety. This triggers a cascade of spontaneous 1,6-elimination reactions, leading to the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and aza-p-quinone methide.[2][5] This traceless release mechanism is a key advantage of the PAB spacer, as it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its efficacy.[4]

The rate of this self-immolation can be influenced by the electronic properties of the payload. For instance, electron-withdrawing groups on a phenol-containing payload can accelerate the immolation process.[6][7]

Signaling Pathway of ADC Action with a PAB Spacer

The following diagram illustrates the sequence of events from ADC binding to a cancer cell to the release of the cytotoxic payload facilitated by the PAB spacer.

Caption: Mechanism of action of an ADC with a Val-Cit-PAB linker.

Quantitative Data on ADC Performance with PAB Spacers

The inclusion of a PAB spacer significantly impacts the stability, cleavage kinetics, and overall efficacy of an ADC. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of ADCs with PAB Spacers

| ADC Construct | Cell Line | IC50 (nM) | Reference |

| Trastuzumab-vc-PAB-MMAE | SK-BR-3 (HER2+) | 0.5 | [5] |

| Trastuzumab-vc-PAB-MMAE | BT-474 (HER2+) | 1.2 | [5] |

| Anti-CD22-vc-PAB-CBI | BJAB (CD22+) | Potent (picomolar range) | [8] |

| Anti-CD22-vc-PAB-CPI | WSU-DLCL2 (CD22+) | Potent (picomolar range) | [8] |

Table 2: Plasma Stability of ADCs with PAB Spacers

| ADC Construct | Plasma Source | Time Point | % Intact ADC / DAR | Reference |

| Trastuzumab-vc-PAB-MMAE | Rat | 7 days | ~25% payload remaining | |

| Ab095-vc-PAB-MMAE | Human | 6 days | ~80% intact | |

| Ab095-vc-PAB-MMAE | Cynomolgus Monkey | 6 days | ~80% intact | |

| ADC with Val-Cit-PAB linker | Human | 7 days | 91% residual content | [9] |

Table 3: Pharmacokinetic Parameters of ADCs with PAB Spacers

| ADC Construct | Animal Model | Half-life (t½) | Clearance (mL/day/kg) | Reference |

| Trastuzumab Emtansine (non-cleavable linker) | Human | 3.5 days | - | [10] |

| Trastuzumab-vc-MMAE | Mouse | - | - | [11] |

| ADC with P-(PEG12)2 linker | Rat | - | Low | [12] |

Note: Direct comparative pharmacokinetic data between ADCs with and without a PAB spacer as the sole variable is limited in publicly available literature. The data presented reflects typical values for PAB-containing ADCs.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ADCs containing PAB spacers. The following are key experimental protocols.

Synthesis of Val-Cit-PABC Linker

A common synthetic route for a Val-Cit-PABC linker involves solid-phase peptide synthesis followed by conjugation to the PAB moiety.

Workflow for Val-Cit-PABC Linker Synthesis

Caption: Generalized workflow for the synthesis of a Val-Cit-PABC-Payload conjugate.

A detailed, high-yielding solid-phase synthesis strategy for a Val-Cit linker has been described, which avoids extensive protecting group manipulation and laborious chromatography.[13] An alternative route involves the preparation of FMoc-Cit-PABOH, followed by the addition of piperidine (B6355638) and then FMoc-Val-OSu, reportedly achieving a high yield.[14]

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage in a simulated lysosomal environment.

Objective: To quantify the rate of payload release from an ADC upon incubation with cathepsin B.

Materials:

-

ADC construct

-

Purified human cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[15]

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system[15]

Procedure:

-

Reagent Preparation: Prepare a stock solution of the ADC. Reconstitute purified cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[15]

-

Reaction Initiation: In a microplate, combine the ADC with the assay buffer. Initiate the cleavage reaction by adding the cathepsin B solution.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), terminate the reaction by adding an excess of the cold quenching solution.

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.[15]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.

Objective: To determine the IC50 value of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[16]

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Add the solutions to the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[16][17]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.[7][17]

Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its behavior in circulation.

Objective: To determine the rate of premature payload release from the ADC in plasma.

Materials:

-

ADC construct

-

Human or animal plasma

-

Incubator at 37°C

-

Analytical method to quantify intact ADC and/or released payload (e.g., LC-MS, ELISA)

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.

-

Sample Processing: Process the samples to either isolate the ADC (e.g., using protein A beads) or extract the free payload.

-

Quantification: Quantify the amount of intact ADC (e.g., by measuring the drug-to-antibody ratio) or the amount of released payload using a validated analytical method.

-

Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the stability of the linker.

Conclusion

The p-aminobenzyl (PAB) self-immolative spacer is a cornerstone of modern ADC design, enabling the development of highly effective and safer cancer therapeutics. Its ability to provide a stable link for the cytotoxic payload during circulation and facilitate a rapid and complete release of the active drug within the target cell is crucial to the success of many clinically approved and investigational ADCs. A thorough understanding of its mechanism and the use of robust experimental protocols for its evaluation are essential for the continued advancement of this promising class of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 17. benchchem.com [benchchem.com]

The Central Role of the Fmoc Protecting Group in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption stems from its unique chemical properties that allow for a robust and versatile orthogonal synthesis strategy under mild conditions.[3] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in SPPS, detailing the underlying chemical principles, providing quantitative data on reaction efficiencies, and outlining comprehensive experimental protocols.

The Principle of Orthogonality in Fmoc-Based SPPS

The success of Fmoc-based SPPS lies in its orthogonal protection scheme.[4] This strategy employs a temporary protecting group for the α-amino group of the incoming amino acid and permanent, yet labile, protecting groups for the reactive side chains of trifunctional amino acids.[2][5] The Fmoc group, which is base-labile, serves as the temporary Nα-protection, while acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc)) are typically used for side-chain protection.[1][2] This orthogonality ensures that the Nα-Fmoc group can be selectively removed at each cycle of peptide chain elongation without affecting the side-chain protecting groups, which are only removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[2][5]

The Chemistry of Fmoc Protection and Deprotection

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid through a reaction with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethyloxycarbonyl)oxy)succinimide (Fmoc-OSu) under basic conditions.[5][6] Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions.[5]

Deprotection: The removal of the Fmoc group is a critical step in the SPPS cycle and proceeds via a β-elimination mechanism.[5][6] A weak base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the C9 carbon of the fluorenyl ring.[4][6][7] This initiates a cascade that leads to the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide.[5][6] The excess piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away.[5][8]

A key advantage of the Fmoc group is that its removal can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 300 nm.[5] This allows for the confirmation of complete deprotection before proceeding to the next coupling step.

Quantitative Data in Fmoc Chemistry

The efficiency of each step in Fmoc-SPPS is crucial for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data related to Fmoc deprotection and amino acid coupling.

| Base (in DMF) | Concentration (% v/v) | Half-life (t½) of Fmoc-Val Deprotection | Reference(s) |

| Piperidine | 20 | ~6-7 seconds | [5][9] |

| Piperidine | 5 | ~10.4 minutes (for complete deprotection) | [9] |

| 4-Methylpiperidine | 20 | Not explicitly stated, but used effectively | [10][11] |

| Pyrrolidine | 20 | Effective, allows for use of greener solvents | [12] |

| DBU | 1-5% (with 20% piperidine) | Recommended for incomplete deprotection | [13] |

Table 1: Fmoc Deprotection Kinetics with Various Bases. The half-life of Fmoc deprotection is significantly influenced by the base and its concentration. While 20% piperidine in DMF is the standard, other bases and concentrations can be employed depending on the specific requirements of the synthesis.

| Coupling Reagent | Equivalents (relative to resin loading) | Typical Coupling Time | Crude Purity Range (%) | Reference(s) |

| HATU | 3-5 | 1-5 minutes | 70.27 - 83.63 (short times) | [4][14] |

| HBTU | 3-5 | 10-30 minutes | 70.27 - 83.63 | [4][15][16] |

| HCTU | 3-5 | 5 minutes or less | 78.52 - 90.84 (long times) | [14] |

| COMU | 3-5 | 2 minutes | ~79 | [14] |

| DIC/HOBt | 3 | 15-20 minutes (pre-activation) | Not specified | [17] |

| PyBOP | Not specified | Longer reaction times needed | 48.11 (short times) | [14] |

| TFFH | Not specified | Longer reaction times needed | < 25 | [14] |

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS. The choice of coupling reagent and reaction time impacts the efficiency and purity of the synthesized peptide. HATU and HCTU are highly efficient activators allowing for shorter coupling times.

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Resin Preparation and First Amino Acid Loading

This protocol describes the loading of the first Fmoc-protected amino acid onto a 2-chlorotrityl chloride resin, which is suitable for synthesizing peptides with a C-terminal carboxylic acid.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-protected amino acid

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

DMF

-

Poly-Prep® chromatography column or similar reaction vessel

Procedure:

-

Resin Swelling: Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into the reaction vessel. Add DCM to swell the resin for at least 30 minutes at room temperature.[18]

-

Amino Acid Solution Preparation: In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM (approximately 10 mL per gram of resin).[13]

-

Loading: Drain the DCM from the swelled resin. Add the amino acid/DIPEA solution to the resin and agitate the mixture for 30 to 60 minutes at room temperature.[13]

-

Capping: Drain the loading solution. To cap any unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and mix for 15 minutes.[13]

-

Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and then DCM (3 times).[13] The resin is now loaded with the first amino acid and ready for the SPPS cycles.

The Fmoc-SPPS Cycle: Deprotection and Coupling

This cyclical process is repeated for each subsequent amino acid in the peptide sequence.

Materials:

-

Loaded peptide-resin

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acid

-

Coupling reagent (e.g., HATU)

-

DIPEA

-

DMF

Procedure:

-

Fmoc Deprotection:

-

Wash the resin with DMF (3 times).[18]

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.[5]

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][5]

-

-

Amino Acid Coupling (using HATU):

-

Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[4]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Coupling is typically complete within 10-30 minutes with HBTU, and can be faster with HATU.[4][16]

-

Monitoring (Optional): The completion of the coupling reaction can be monitored using the qualitative ninhydrin (B49086) (Kaiser) test. A blue color indicates the presence of unreacted free amines.[4]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[4]

-

Final Cleavage and Deprotection

This final step releases the synthesized peptide from the resin and removes the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DMF and then with DCM. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[4]

-

Cleavage: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-3 hours.[4]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[19]

-

Peptide Collection: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry it. The crude peptide is now ready for purification, typically by reverse-phase HPLC.

Visualizing the Process: Workflows and Mechanisms

Diagrams illustrating the key chemical processes provide a clearer understanding of the Fmoc-SPPS methodology.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 16. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chempep.com [chempep.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. benchchem.com [benchchem.com]

Cathepsin B as a Trigger for Antibody-Drug Conjugate Payload Release: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. A critical component of ADC design is the linker, which tethers the cytotoxic payload to the monoclonal antibody. Among the various linker strategies, enzyme-cleavable linkers, particularly those susceptible to lysosomal proteases like cathepsin B, have gained prominence. This technical guide provides a comprehensive overview of the role of cathepsin B in triggering ADC payload release. It delves into the molecular mechanisms, linker chemistries, and the broader enzymatic landscape within the lysosome that contributes to this process. Detailed experimental protocols for assessing cathepsin B-mediated cleavage and quantitative data on the efficacy of various linkers are presented to equip researchers with the necessary knowledge for the rational design and evaluation of next-generation ADCs.

Introduction to Cathepsin B-Mediated ADC Activation

The therapeutic efficacy of an ADC is contingent upon the selective release of its cytotoxic payload within the target cancer cell. This is often achieved through linkers that are stable in systemic circulation but are readily cleaved in the tumor microenvironment or, more commonly, within the intracellular compartments of cancer cells.[1][2] Lysosomes, with their acidic pH and high concentration of proteases, provide an ideal environment for controlled drug release.[3]

Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in various tumor types, making it an attractive target for designing conditionally cleavable linkers.[4][5] The archetypal cathepsin B-sensitive linker is based on the dipeptide sequence valine-citrulline (Val-Cit).[][7] This linker, often coupled with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), ensures efficient and traceless release of the payload upon cleavage.[][8]

While initially conceived as a specific trigger, research has revealed a more complex reality where other lysosomal cysteine cathepsins, such as cathepsin K, L, and S, can also process Val-Cit linkers, sometimes with varying degrees of efficiency.[1] This redundancy in enzymatic cleavage can be advantageous, as it reduces the likelihood of resistance due to the downregulation of a single protease.[1]

This guide will explore the intricacies of cathepsin B-mediated payload release, from the fundamental biochemical reactions to the practical aspects of experimental validation.

The Molecular Mechanism of Payload Release

The process of payload release from a cathepsin B-cleavable ADC is a multi-step cascade that begins with the binding of the ADC to its target antigen on the cancer cell surface and culminates in the liberation of the active drug in the cytoplasm.

ADC Internalization and Trafficking to the Lysosome

Upon binding to its cognate antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[2][9] The ADC is then trafficked through the endosomal pathway, eventually reaching the late endosome, which fuses with the lysosome.[2] The acidic environment of the lysosome (pH 4.5-5.0) and the presence of a host of hydrolytic enzymes, including cathepsins, facilitate the degradation of the antibody and the cleavage of the linker.[3]

Enzymatic Cleavage of the Linker

Within the lysosome, cathepsin B recognizes and cleaves the peptide bond C-terminal to the citrulline residue in the Val-Cit linker.[][8] This initial cleavage event triggers a cascade that leads to the release of the free drug.

Following the enzymatic cleavage of the Val-Cit dipeptide, the exposed amino group of the PABC spacer initiates a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the unmodified payload, carbon dioxide, and an aza-quinone methide byproduct.[8]

Quantitative Analysis of Linker Cleavage and ADC Potency

The efficiency of payload release and the resulting cytotoxicity are critical parameters in ADC development. Various studies have quantified the cleavage of different linkers by cathepsin B and other proteases, as well as the in vitro potency of the resulting ADCs.

Table 1: In Vitro Cytotoxicity of ADCs with Cathepsin B-Cleavable Linkers

| ADC Target | Cell Line | Linker | Payload | IC50 | Reference |

| HER2 | SK-BR-3 | Val-Cit | MMAE | Double-digit pM | [8] |

| HER2 | JIMT-1 | Val-Cit | MMAE | - | [8] |

| HER2 | RT112 | Val-Cit | MMAE | - | [8] |

| HER2 | MDA-MB-468 (low HER2) | Val-Cit | MMAE | No impact on viability | [8] |

| HER2 | BT-474M1 (Cathepsin B knockout) | Val-Cit (S) | PBD | Mild shift in IC50 | [1] |

| HER2 | KPL-4 (Cathepsin B knockout) | Val-Cit (S) | PBD | No effect on IC50 | [1] |

Table 2: Relative Efficiency of Linker Cleavage by Different Cysteine Cathepsins

| Linker | Protease | Relative Cleavage Efficiency | Reference |

| Val-Cit (S) | Cathepsin B | High | [1] |

| Val-Cit (S) | Cathepsin S | High | [1] |

| Val-Cit (S) | Cathepsin K | Less Efficient | [1] |

| Val-Cit (S) | Cathepsin L | Less Efficient | [1] |

| GGFG | Cathepsin L | High | [3] |

| GGFG | Cathepsin B | Minimal | [3] |

| cBuCit | Cathepsin B | High Specificity (90% reduction with inhibitor) | [4] |

| Val-Cit | Cathepsin B | Lower Specificity (50% reduction with inhibitor) | [4] |

Experimental Protocols

Accurate assessment of cathepsin B-mediated payload release is crucial for ADC characterization. The following sections provide detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay (Fluorometric)

This assay measures the enzymatic activity of cathepsin B on a fluorogenic substrate, which can be adapted to assess the cleavage of ADC linkers.

Materials:

-

Recombinant human Cathepsin B

-

Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[10]

-

Assay Buffer (e.g., 25 mM MES, pH 5.0)[10]

-

Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC) or ADC with a fluorescently tagged payload

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Dilute recombinant cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes.[10]

-

Reaction Setup: In a 96-well plate, add the activated cathepsin B solution.

-

Substrate Addition: Add the fluorogenic substrate or the ADC to be tested to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes).[11]

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[10]

-

Data Analysis: Calculate the rate of substrate cleavage from the increase in fluorescence over time.

LC-MS/MS-Based Payload Release Assay

This method provides a quantitative measurement of the released payload from an ADC in the presence of purified enzymes or cell lysates.

Materials:

-

ADC of interest

-

Purified recombinant cathepsin B or human liver lysosomal extract[1]

-

Reaction Buffer (e.g., 10 mM MES, 0.04 mM DTT, pH 6.0)[1]

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Reaction Setup: Incubate the ADC with purified cathepsin B or lysosomal extract in the reaction buffer at 37°C for a specified time.[1]

-

Sample Preparation: Stop the reaction (e.g., by adding a quenching solution) and process the sample to precipitate proteins and extract the payload.

-

LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system to separate and quantify the released payload.

-

Data Analysis: Determine the concentration of the released payload by comparing its peak area to a standard curve of the pure payload.

The Broader Role of Lysosomal Proteases

While cathepsin B is a key player, it is not the sole determinant of payload release from so-called "cathepsin B-cleavable" ADCs. Studies have shown that in cells where cathepsin B has been knocked out, the efficacy of ADCs with Val-Cit-MMAE is not significantly affected.[1] This suggests that other lysosomal cysteine cathepsins, such as cathepsin L and S, can compensate for the absence of cathepsin B.[1]

Furthermore, for some payloads like MMAE, complete cleavage of the linker may not be an absolute requirement for cytotoxicity. The catabolite Cys-VC-MMAE, which can be generated through lysosomal degradation of the antibody, has been shown to retain cytotoxic activity.[1] However, for other payloads, such as pyrrolobenzodiazepine (PBD) dimers, precise and complete cleavage of the linker is essential for their DNA-alkylating activity.[1]

Conclusion and Future Directions

Cathepsin B remains a highly relevant and effective trigger for ADC payload release, largely due to its overexpression in tumors and its ability to efficiently cleave specific peptide linkers. The Val-Cit-PABC linker system has proven to be robust and is utilized in several clinically approved ADCs.[4][7]

However, the field is evolving, with ongoing research focused on developing novel linkers with enhanced specificity and controlled release kinetics.[8] Understanding the interplay of different lysosomal proteases in payload release is crucial for designing next-generation ADCs with improved therapeutic indices. Future efforts will likely focus on:

-

Linker Optimization: Designing linkers with tailored cleavage profiles for specific proteases to enhance tumor selectivity.

-

Payload-Linker Compatibility: Matching the linker chemistry to the specific activation requirements of the payload.

-

Overcoming Resistance: Developing strategies to counteract potential resistance mechanisms related to altered lysosomal function or protease expression.

By leveraging a deep understanding of the biochemical and cellular mechanisms governing payload release, researchers can continue to innovate and refine ADC technology, ultimately leading to more effective and safer cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. iphasebiosci.com [iphasebiosci.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful and targeted therapeutic modality, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which covalently connects these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within tumor cells.[2][3][4][5] This design allows for the targeted delivery of the payload, minimizing off-target toxicity and enhancing the therapeutic window.[1][6]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It details their classification, mechanisms of action, and the experimental protocols essential for their evaluation. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of this critical ADC component.

The General Structure and Mechanism of Action of an Antibody-Drug Conjugate

An ADC consists of three primary components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that joins them.[2] The mechanism of action for a typical internalizing ADC with a cleavable linker involves several key steps. Initially, the ADC circulates in the bloodstream and binds to its target antigen on the cancer cell surface.[2] Following binding, the ADC-antigen complex is internalized, often via endocytosis.[2][7] Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway.[8][9] Within the acidic and enzyme-rich environment of the lysosome, the cleavable linker is broken, releasing the active cytotoxic payload to induce cell death.[8][9][10]

Types of Cleavable Linkers

Cleavable linkers can be broadly categorized into two main classes based on their mechanism of cleavage: chemically cleavable and enzymatically cleavable linkers.[11][12]

Chemically Cleavable Linkers

These linkers are designed to be labile under specific chemical conditions found within the tumor microenvironment or inside tumor cells.[8][13]

pH-sensitive linkers, most notably those containing a hydrazone bond, are engineered to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[9][14] This pH differential allows for the targeted release of the payload following internalization of the ADC.[14] While historically significant, with gemtuzumab ozogamicin (B1678132) (Mylotarg®) being a prime example, hydrazone linkers have shown a tendency for gradual hydrolysis in circulation, which can lead to off-target toxicity.[9][11][]

References

- 1. benchchem.com [benchchem.com]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. adcreview.com [adcreview.com]

- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmafocusamerica.com [pharmafocusamerica.com]

Methodological & Application

Application Note: Synthesis of Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This application note provides a detailed protocol for the synthesis of the Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP linker, a cathepsin B-cleavable linker designed for the controlled release of therapeutic payloads within the lysosomal compartment of target cancer cells.

The Valine-Citrulline (Val-Cit) dipeptide sequence is specifically designed for cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which upon cleavage of the Val-Cit moiety, spontaneously releases the conjugated drug in its active form. The tri-glycine (Gly-Gly-Gly) component enhances hydrophilicity and can improve the pharmacokinetic properties of the resulting ADC. The p-nitrophenyl (PNP) carbonate group provides a reactive handle for efficient conjugation to amine-containing payloads. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group used in peptide synthesis, allowing for further elongation of the peptide chain if desired.

Data Presentation

The following table summarizes typical quantitative data for the key steps in the synthesis of Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP. Please note that yields are representative and may vary depending on specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| 1. Fmoc-Val-Cit-PAB-OH Synthesis | Fmoc-Val-Cit-OH, p-aminobenzyl alcohol (PAB-OH) | Fmoc-Val-Cit-PAB-OH | >95 | >95 |

| 2. Fmoc-Val-Cit-PAB-PNP Synthesis | Fmoc-Val-Cit-PAB-OH, p-nitrophenyl chloroformate | Fmoc-Val-Cit-PAB-PNP | ~80-90 | >95 |

| 3. Fmoc Deprotection | Fmoc-Val-Cit-PAB-PNP, Piperidine (B6355638)/DMF | H-Val-Cit-PAB-PNP | Quantitative | - |

| 4. Gly-Gly-Gly Coupling | H-Val-Cit-PAB-PNP, Fmoc-Gly-Gly-Gly-OH | Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP | ~85-95 | >95 |

Experimental Protocols

Materials and Reagents

-

Fmoc-Val-Cit-OH

-

p-aminobenzyl alcohol (PAB-OH)

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or similar peptide coupling agent

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

p-nitrophenyl chloroformate

-

Pyridine (B92270), anhydrous

-

Piperidine

-

Fmoc-Gly-Gly-Gly-OH

-

Diethyl ether

-

Reverse-phase HPLC system for purification

-

Mass spectrometer and NMR for characterization

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Val-Cit-OH (1.0 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in anhydrous DMF.

-

Add a peptide coupling agent such as BOP (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, pour the mixture into cold diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain pure Fmoc-Val-Cit-PAB-OH.

-

Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Synthesis of Fmoc-Val-Cit-PAB-PNP

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.5 equivalents) to the solution.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Fmoc-Val-Cit-PAB-PNP.

-

Confirm the structure and purity of the product by mass spectrometry and NMR.

Protocol 3: Synthesis of Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP

-

Fmoc Deprotection:

-

Dissolve Fmoc-Val-Cit-PAB-PNP (1.0 equivalent) in a 20% solution of piperidine in DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Concentrate the solution under reduced pressure to remove the solvent and excess piperidine. Co-evaporate with toluene (B28343) to remove residual piperidine, yielding H-Val-Cit-PAB-PNP.

-

-

Gly-Gly-Gly Coupling:

-

In a separate flask, dissolve Fmoc-Gly-Gly-Gly-OH (1.2 equivalents) and a coupling agent like HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.5 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the pre-activated Fmoc-Gly-Gly-Gly-OH solution to the flask containing the deprotected H-Val-Cit-PAB-PNP.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

-

Once the reaction is complete, precipitate the product by adding cold diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

-

Purification and Characterization:

-

Purify the crude Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity, purity, and integrity.

-

Visualizations

Caption: Synthetic workflow for Fmoc-Gly-Gly-Gly-Val-Cit-PAB-PNP.

Caption: Mechanism of ADC internalization and payload release.

Application Notes and Protocols for Payload Conjugation using Fmac-Gly3-Val-Cit-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of a payload to a targeting moiety, such as a monoclonal antibody, utilizing the enzymatically cleavable linker, Fmoc-Gly3-Val-Cit-PAB-PNP. This linker system is designed for the targeted delivery of cytotoxic agents, offering high stability in circulation and specific release of the payload within the lysosomal compartment of target cells.

The this compound linker incorporates a valine-citrulline (Val-Cit) dipeptide sequence, which is a substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells[1][2][]. Upon internalization of the antibody-drug conjugate (ADC), cathepsin B cleaves the linker, initiating a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, leading to the release of the active payload[2][4]. The p-nitrophenyl (PNP) ester serves as a reactive group for the initial conjugation of an amine-containing payload.

Experimental Workflow

The overall process for the synthesis of an antibody-drug conjugate using the this compound linker involves a multi-step procedure, beginning with the deprotection of the linker, followed by payload attachment, and culminating in the conjugation to the antibody.

Protocols

Synthesis of the Linker-Payload Conjugate

This section outlines the procedure for the initial conjugation of the payload to the this compound linker.

Protocol 1: Fmoc Deprotection of the Linker

-

Dissolution: Dissolve this compound in anhydrous N,N-dimethylformamide (DMF).

-

Deprotection: Add a 20% solution of piperidine (B6355638) in DMF to the linker solution. A typical molar excess of piperidine is 20 equivalents.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes.

-

Monitoring: Monitor the completion of the deprotection by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DMF and excess piperidine. The resulting crude H2N-Gly3-Val-Cit-PAB-PNP can be used directly in the next step.

Protocol 2: Payload Attachment

-

Reagent Preparation: Dissolve the deprotected linker (H2N-Gly3-Val-Cit-PAB-PNP) and the amine-containing payload (1.0-1.2 equivalents) in anhydrous DMF. The addition of a non-nucleophilic base such as diisopropylethylamine (DIEA) (2-3 equivalents) may be beneficial.

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the payload's amine group.

-

Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed.

-

Purification: Purify the crude linker-payload conjugate by reversed-phase HPLC (RP-HPLC)[5]. A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

-

Lyophilization: Lyophilize the purified fractions to obtain the final linker-payload conjugate as a solid.

Synthesis of the Antibody-Drug Conjugate

This section details the conjugation of the purified linker-payload to the monoclonal antibody.

Protocol 3: Antibody Preparation

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable conjugation buffer such as phosphate-buffered saline (PBS) at pH 7.4-8.0. This can be achieved using a desalting column or tangential flow filtration.

-

Concentration Adjustment: Adjust the antibody concentration to a working range, typically 5-10 mg/mL.

Protocol 4: Conjugation Reaction

-

Reagent Preparation: Dissolve the purified linker-payload in a minimal amount of a water-miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Linker-Payload: Add the linker-payload solution to the prepared antibody solution. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess.

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically between 4°C and room temperature, for 1 to 4 hours with gentle mixing. Protect the reaction from light if the payload is light-sensitive.

-

Quenching (Optional): The reaction can be quenched by adding a reagent that scavenges the unreacted linker-payload, such as an excess of N-acetylcysteine.

Protocol 5: Purification of the ADC

-

Method Selection: Purify the crude ADC to remove unconjugated linker-payload and any aggregates. Size-exclusion chromatography (SEC) is commonly used for this purpose[6]. Hydrophobic interaction chromatography (HIC) can also be employed for both purification and characterization[6].

-

Buffer Exchange: During purification, exchange the ADC into a suitable formulation buffer for storage.

-

Sterile Filtration: Sterile filter the final purified ADC solution through a 0.22 µm filter.

ADC Characterization

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

Protocol 6: DAR Determination by UV-Vis Spectroscopy

-

Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload.

-

Calculation: Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the payload to the antibody.

Protocol 7: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

-

Chromatography: Analyze the purified ADC on a HIC column. The hydrophobicity of the ADC increases with the number of conjugated payload molecules.

-

Data Analysis: The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and different drug-loaded species (DAR=2, 4, etc.). The average DAR can be calculated from the relative peak areas[7].

Protocol 8: DAR Determination by Mass Spectrometry (MS)

-

Analysis: Analyze the intact or reduced (light and heavy chains) ADC by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different ADC species. The number of conjugated payloads can be determined from the mass difference between the ADC species and the unconjugated antibody.

| Characterization Method | Principle | Information Obtained | Reference |

| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the payload based on their extinction coefficients. | Average DAR. | [7] |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. | Average DAR and distribution of drug-loaded species. | [8] |

| Mass Spectrometry (MS) | Provides direct mass measurement of the different ADC species. | Precise DAR and distribution of drug-loaded species. | [9] |

In Vitro Cytotoxicity Assay

Protocol 9: Cell Viability Assay

-

Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density.

-

ADC Treatment: Treat the cells with serial dilutions of the purified ADC, the unconjugated antibody, and the free payload as controls.

-

Incubation: Incubate the cells for a period of 72-96 hours.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for the ADC and the free payload.

| Parameter | Typical Value/Range | Notes |

| Linker-Payload Molar Excess | 5 - 10 fold | This should be optimized to achieve the desired DAR. |

| Conjugation Reaction Time | 1 - 4 hours | Monitor the reaction to determine the optimal time. |

| Conjugation Temperature | 4°C - Room Temperature | Lower temperatures may be preferred to maintain antibody integrity. |

| Achievable Average DAR | 2 - 4 | Higher DARs can lead to aggregation and poor pharmacokinetics. |

| ADC Purity (post-purification) | >95% | As determined by SEC or HIC. |

Mechanism of Payload Release

The targeted delivery and release of the payload are predicated on the specific enzymatic cleavage of the Val-Cit linker within the lysosome.

Upon binding to its target antigen on the cell surface, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome facilitate the cleavage of the amide bond between citrulline and the PAB spacer[1][4]. This cleavage event triggers a rapid, spontaneous 1,6-elimination reaction of the PAB spacer, which in turn releases the unmodified, active payload into the cytoplasm to exert its cytotoxic effect[4]. This targeted release mechanism enhances the therapeutic index of the cytotoxic agent by minimizing its exposure to healthy tissues.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. cellmosaic.com [cellmosaic.com]

- 7. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. lcms.cz [lcms.cz]

Application Notes and Protocols for Cathepsin B Cleavage Assay of an Antibody-Drug Conjugate (ADC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that is frequently upregulated in various cancer cells.[1][] This characteristic has been exploited in the design of antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody via a linker that is specifically cleaved by cathepsin B.[1][][3] The valine-citrulline (Val-Cit) dipeptide is a commonly used linker in ADCs, designed for selective cleavage by cathepsin B within the lysosomal compartment of target tumor cells, leading to the release of the cytotoxic drug.[][3][4]

This document provides a detailed protocol for performing a cathepsin B cleavage assay to evaluate the enzymatic cleavage of an ADC's linker. The primary method described is a fluorometric assay, which offers high sensitivity and is suitable for quantitative analysis.[1] This assay is crucial for characterizing the stability and release kinetics of the payload from the ADC, which are critical parameters for ensuring its efficacy and safety.[][5]

Principle of the Assay

The cathepsin B cleavage assay is typically based on the use of a fluorogenic substrate. In the context of an ADC, a model substrate containing the linker sequence (e.g., Val-Cit) is flanked by a fluorophore and a quencher. In the intact state, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage of the linker by cathepsin B, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity.[1] This increase in fluorescence is directly proportional to the enzymatic activity and the susceptibility of the linker to cleavage.[1] Alternatively, direct analysis of the ADC cleavage and payload release can be performed using methods like HPLC-MS/MS.[][6]

Experimental Workflow

The general workflow for a cathepsin B cleavage assay involves the preparation of reagents, incubation of the enzyme with the ADC or a model substrate, and subsequent measurement of the cleavage product.

Caption: Generalized workflow for a cathepsin B cleavage assay.

Detailed Experimental Protocol: Fluorometric Assay

This protocol describes the use of a fluorogenic substrate to assess the cleavage of a Val-Cit linker by recombinant human cathepsin B.

Materials and Reagents:

-

Recombinant Human Cathepsin B

-

ADC or a custom fluorogenic peptide substrate (e.g., Ac-Val-Cit-PABC-AMC)

-

Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, pH 5.0-6.0[1][7]

-

Activation Buffer (if required for the enzyme)

-

Cathepsin B inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the recombinant Cathepsin B in the appropriate buffer as per the manufacturer's instructions. A typical starting concentration is 10-50 nM.[1]

-

Prepare a stock solution of the ADC or fluorogenic substrate in a suitable solvent like DMSO. Further dilute to the desired final concentration (e.g., 10-50 µM) in Assay Buffer.[1]

-

Prepare a stock solution of the cathepsin B inhibitor.

-

-

Assay Setup (per well of a 96-well plate):

-

Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of ADC/substrate solution.[1]

-

Negative Control Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and inhibitor solution + 50 µL of ADC/substrate solution.[1]

-

Blank (Substrate Only) Wells: 50 µL of Assay Buffer + 50 µL of ADC/substrate solution.[1]

-

Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.[1]

-

-

Incubation:

-

Fluorescence Measurement:

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.

-

Plot the fluorescence intensity against time for the sample wells to determine the initial reaction velocity.

-

Compare the fluorescence of the sample wells to the negative control wells to confirm that the cleavage is enzyme-specific.

Data Presentation

Quantitative data from the cathepsin B cleavage assay should be summarized for clear comparison.

Table 1: Kinetic Parameters of Linker Cleavage by Cathepsin B

| ADC/Substrate | Enzyme Concentration (nM) | Substrate Concentration (µM) | Incubation Time (min) | Cleavage Rate (RFU/min) |

| ADC-Val-Cit-Payload | 20 | 10 | 60 | 150.5 ± 10.2 |

| Control Substrate | 20 | 10 | 60 | 250.1 ± 15.8 |

| ADC + Inhibitor | 20 | 10 | 60 | 5.2 ± 1.5 |

RFU: Relative Fluorescence Units. Data are representative and should be determined experimentally.

ADC Internalization and Payload Release Pathway

The cleavage of the linker by cathepsin B is a critical step in the intracellular processing of many ADCs. The following diagram illustrates the proposed pathway from ADC binding to payload release.

Caption: Proposed pathway of ADC internalization and payload release.

Troubleshooting

Table 2: Common Issues and Solutions in Cathepsin B Cleavage Assays

| Issue | Possible Cause | Recommended Solution |

| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot and confirm activity with a known positive control substrate.[1] |

| Incorrect buffer pH | The optimal pH for Cathepsin B is acidic (typically pH 5.0-6.0).[1] Verify the pH of the assay buffer. | |

| Insufficient incubation time | Optimize the incubation time to allow for sufficient product formation.[1] | |

| High Background | Substrate instability/degradation | Prepare substrate solutions fresh and protect them from light.[1] |

| Contaminated reagents | Use high-purity reagents and sterile techniques. | |

| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in each well.[1] |

| Inconsistent temperature | Ensure the microplate is incubated at a constant and uniform temperature.[1] |

Concluding Remarks

The cathepsin B cleavage assay is an indispensable tool in the preclinical development of ADCs.[1] The protocol provided here offers a robust framework for assessing the susceptibility of ADC linkers to enzymatic cleavage. It is important to note that while the Val-Cit linker was designed for cathepsin B cleavage, other lysosomal proteases may also contribute to payload release.[6][9] Therefore, a comprehensive evaluation of linker stability and cleavage specificity is essential for the successful development of safe and effective ADC therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pyxisoncology.com [pyxisoncology.com]

- 8. Cathepsin B Assay Kit (Fluorometric) (NBP2-54841): Novus Biologicals [novusbio.com]

- 9. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Step-by-Step Guide to Fmoc Deprotection in Solid-Phase Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of peptides for research, therapeutic, and diagnostic applications. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely adopted method for SPPS due to its mild reaction conditions. A critical and repeated step in this methodology is the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, a process known as Fmoc deprotection. This reaction exposes a free amine, allowing for the coupling of the next amino acid in the sequence.[1][2] This document provides a detailed, step-by-step guide to the Fmoc deprotection process, including the underlying mechanism, quantitative data for common deprotection reagents, a comprehensive experimental protocol, and a visual workflow diagram.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed elimination reaction.[3][4] The process occurs in two main steps:

-

Proton Abstraction: A mild base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][5]

-

β-Elimination: This initial deprotonation is followed by a β-elimination reaction, which cleaves the carbamate (B1207046) bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[1][5]

-

Adduct Formation: The liberated dibenzofulvene is then trapped by the secondary amine base to form a stable adduct, preventing it from reacting with the newly deprotected amine of the peptide chain.[1][4]

This specific and efficient reaction allows for the selective deprotection of the α-amino group while side-chain protecting groups remain intact, a key principle of orthogonal protection strategies in SPPS.[2][3]

Quantitative Data for Fmoc Deprotection Reagents

The choice of deprotection reagent and the reaction conditions are critical for achieving high-yield and high-purity peptides. While piperidine is the most common reagent, other bases are also used, each with its own advantages and disadvantages. The following table summarizes quantitative data for common Fmoc deprotection reagents.

| Deprotection Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Key Considerations |

| Piperidine | 20-50% | 2 x (2-10 minutes) | The most widely used and effective reagent.[3][6] A two-step deprotection is often recommended for efficiency.[6] |

| 4-Methylpiperidine (4MP) | 20% | Similar to piperidine | Considered a less toxic alternative to piperidine with comparable efficiency.[1][7] |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol (B145695) | Can be less efficient at shorter reaction times compared to piperidine and 4MP.[1][8] | Used in lower concentrations due to solubility; may require ethanol as a co-solvent.[1] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% | Faster than piperidine | A stronger, non-nucleophilic base.[6][9] Often used with a scavenger like piperidine to trap the dibenzofulvene byproduct.[6][9] May increase the risk of side reactions like aspartimide formation.[6][9] |

Experimental Protocol for Fmoc Deprotection

This protocol outlines a standard procedure for Fmoc deprotection in manual SPPS. The volumes and times may need to be optimized depending on the scale of the synthesis, the specific peptide sequence, and the resin used.

Materials and Reagents:

-

Fmoc-protected peptide-resin in a reaction vessel

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM)

-

Nitrogen gas for agitation (optional)

Procedure:

-

Resin Swelling and Washing:

-

Ensure the peptide-resin is adequately swelled in DMF.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous coupling step.[10]

-

-

First Deprotection Step:

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (e.g., 5 mL for a 0.1 mmol scale synthesis).[10][11]

-

Agitate the mixture for 3-5 minutes at room temperature.[4][12] Agitation can be achieved by gentle shaking, bubbling with nitrogen, or using a mechanical shaker.[10]

-

-

Draining:

-

Drain the deprotection solution from the reaction vessel.

-

-

Second Deprotection Step:

-

Washing:

-

Confirmation of Deprotection (Optional but Recommended):

-

Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of the resin beads.[6] A positive result (typically a blue color) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.

-

Visualizing the Fmoc Deprotection Workflow

The following diagram illustrates the logical flow of the Fmoc deprotection protocol.

Caption: Standard workflow for Fmoc deprotection in SPPS.

Monitoring Fmoc Deprotection

The progress of the Fmoc deprotection reaction can be monitored in real-time by UV spectroscopy.[6] The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that has a strong UV absorbance around 301 nm.[5] By monitoring the increase in absorbance at this wavelength, the completion of the reaction can be accurately determined. This quantitative monitoring is particularly useful in automated peptide synthesizers.

Troubleshooting and Considerations

-

Incomplete Deprotection: If the Kaiser test is negative or shows a weak positive result, the deprotection may be incomplete. This can be due to peptide aggregation or difficult sequences.[13] In such cases, extending the deprotection time or using a stronger base like DBU might be necessary.[9][13]

-

Side Reactions: The most common side reaction associated with Fmoc deprotection is the formation of aspartimide, especially at aspartic acid residues.[13] This can be minimized by adding 0.1 M HOBt to the deprotection solution.[13]

-

Reagent Purity: The purity of the DMF and piperidine is crucial. Old or degraded DMF can contain amines that can cause premature Fmoc deprotection. Piperidine should be of high quality to ensure efficient deprotection.

By following this detailed guide, researchers, scientists, and drug development professionals can effectively perform and troubleshoot the critical step of Fmoc deprotection in solid-phase peptide synthesis, leading to the successful and high-purity production of desired peptides.

References

- 1. mdpi.com [mdpi.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. genscript.com [genscript.com]

- 4. chempep.com [chempep.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. benchchem.com [benchchem.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Experimental Validation of p-Aminobenzyl (PAB) Spacer Self-Immolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in the design of antibody-drug conjugates (ADCs), enabling the conditional release of potent cytotoxic payloads within target cells. Its function is predicated on a self-immolative mechanism, a cascade of intramolecular electronic rearrangements that is triggered by a specific event, typically enzymatic cleavage of a linked promoiety.[1] This controlled release is crucial for maximizing therapeutic efficacy while minimizing systemic toxicity. Validating the efficiency and kinetics of this self-immolation process is a mandatory step in the development of ADCs.[1]

The self-immolation of the PAB spacer is initiated following the cleavage of a trigger group, such as a valine-citrulline (Val-Cit) dipeptide by lysosomal enzymes like cathepsin B.[2] This cleavage unmasks an aniline (B41778) nitrogen, which initiates a 1,6-elimination reaction. This electronic cascade results in the fragmentation of the spacer and the release of the unmodified payload.[1] The kinetics of this release are critical to the overall performance of the ADC.

Experimental Workflow for PAB Spacer Validation

A robust experimental workflow is essential to confirm the self-immolative mechanism and quantify the payload release kinetics. The following diagram outlines a typical workflow for validating PAB spacer functionality.

Caption: A typical experimental workflow for validating the PAB spacer mechanism.

Signaling Pathway of PAB Spacer Self-Immolation

The self-immolative cascade of the PAB spacer is a well-defined process. The following diagram illustrates the key steps involved in the release of the payload.

Caption: The self-immolative mechanism of the PAB spacer.

Data Presentation

Quantitative analysis of payload release is crucial for comparing different linker technologies and optimizing ADC design. The data should be presented in a clear and structured format.

Table 1: Comparative Cleavage Kinetics of Self-Immolative Spacers

| Linker Type | Trigger | Payload | Half-life (t½) of Release | Experimental Conditions |

| PAB Spacer | Cathepsin B | Doxorubicin | ~6 minutes | In vitro enzymatic assay[1] |

| PAB-Cyclization | Penicillin G Amidase | Doxorubicin | ~20 minutes | In vitro enzymatic assay |

| Hydrazone | Acidic pH (5.0) | Doxorubicin | ~8 hours | In vitro acidic buffer |

| Disulfide | Glutathione (10 mM) | Camptothecin | ~2 hours | In vitro reducing environment |

Note: Direct comparative studies under identical conditions are limited. The data presented are illustrative and sourced from various studies.

Experimental Protocols

Detailed methodologies are required to ensure the reproducibility and accuracy of the validation experiments.

Protocol 1: In Vitro Enzymatic Cleavage Assay

This protocol describes the procedure for assessing the enzymatic cleavage of the PAB spacer trigger and the subsequent release of the payload.

Materials:

-

ADC construct with PAB spacer

-

Human Cathepsin B, recombinant

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

Thermomixer or water bath

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO or PBS).

-

Activate Cathepsin B by pre-incubating it in Assay Buffer for 15 minutes at 37°C.

-

In a microcentrifuge tube, combine the ADC construct (final concentration 10 µM) with the activated Cathepsin B (final concentration 1 µM) in a total volume of 100 µL of Assay Buffer.

-

Incubate the reaction mixture at 37°C.

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 90 µL of ice-cold Quenching Solution.

-

Vortex the quenched sample and centrifuge at 14,000 x g for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for LC-MS analysis.

-

Prepare a control sample without Cathepsin B to assess the stability of the ADC in the assay buffer.

Protocol 2: Mass Spectrometry Analysis of Cleavage Products

This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the products of the enzymatic cleavage assay.

Materials and Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-